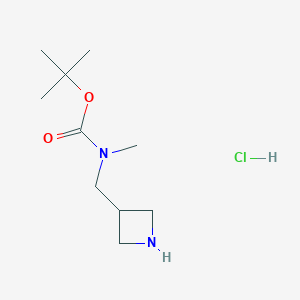

tert-butyl N-(azetidin-3-ylmethyl)-N-methylcarbamate hydrochloride

Übersicht

Beschreibung

Tert-butyl N-(azetidin-3-ylmethyl)-N-methylcarbamate hydrochloride is a useful research compound. Its molecular formula is C10H21ClN2O2 and its molecular weight is 236.74 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Tert-butyl N-(azetidin-3-ylmethyl)-N-methylcarbamate hydrochloride (CAS Number: 1170108-38-9) is a compound with potential biological significance. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular characteristics:

- Molecular Formula : C10H21ClN2O2

- Molecular Weight : 236.74 g/mol

- Appearance : Typically presented as a white to off-white solid.

Synthesis

The synthesis of this compound involves several steps, often utilizing N,N-diisopropylethylamine and HATU in anhydrous DMF under inert conditions. The yield can reach approximately 71% under optimized conditions .

The biological activity of this compound has been investigated in various studies, particularly focusing on its pharmacological properties. The azetidine ring structure contributes to its interaction with biological targets, potentially influencing enzyme activity and receptor binding.

Case Studies and Research Findings

- Anticancer Activity : In vitro studies have indicated that azetidine derivatives can induce apoptosis in cancer cell lines, including HeLa cells. The mechanism involves both extrinsic and intrinsic signaling pathways, suggesting that this compound might exhibit similar properties due to its structural analogies .

- Antimicrobial Properties : Preliminary evaluations suggest that compounds with azetidine functionalities possess antimicrobial properties. Specific derivatives have shown significant inhibition against Gram-positive bacteria, indicating potential applications in treating bacterial infections .

- Inhibition Studies : Molecular docking studies have provided insights into the binding affinity of this compound with various enzymes. For instance, interactions with enzymes involved in metabolic pathways have been modeled, revealing promising inhibition constants that suggest therapeutic potential .

Comparative Biological Activity Table

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

This compound serves as a building block in the synthesis of more complex molecules, particularly in the preparation of heterocyclic compounds. It is utilized for its protective BOC (tert-butyloxycarbonyl) group, which safeguards amine functionality during reactions. The BOC group can be removed under acidic conditions, revealing the free amine for further functionalization.

Biological Research

In biological studies, tert-butyl N-(azetidin-3-ylmethyl)-N-methylcarbamate hydrochloride is explored for its effects on biological systems. It has been identified as a promising inhibitor of methionyl-tRNA synthetase in Trypanosoma brucei, with an EC50 value of 39 nM, indicating its potential as a therapeutic agent against parasitic infections.

Medicinal Chemistry

The compound is investigated for its potential therapeutic applications, particularly in drug development targeting central nervous system (CNS) disorders. Its azetidine ring structure is valuable due to its ability to mimic proline, enhancing the pharmacokinetic properties of CNS-active agents. Preclinical trials have shown that drugs developed using this intermediate exhibit improved efficacy.

Polymer Modification

In industrial settings, this compound is used to modify polymers to introduce nitrogen functionalities that alter physical properties such as thermal stability and mechanical strength. The compound can be grafted onto polymer chains through carbamate linkages, facilitating specialized applications in materials science.

Bioconjugation Techniques

The compound plays a role in bioconjugation methods to attach biomolecules to surfaces or each other. By activating the carbamate group, it can react with nucleophilic groups on proteins or other biomolecules, retaining biological activity and stability for applications in diagnostics and targeted drug delivery.

Inhibition of Trypanosoma brucei Methionyl-tRNA Synthetase

A study optimized lead compounds targeting Trypanosoma brucei methionyl-tRNA synthetase where this compound was identified as a promising inhibitor with an EC50 of 39 nM.

Anticancer Activity Assessment

In vitro studies demonstrated that this compound induced apoptosis in various cancer cell lines at concentrations as low as 0.1 µM, showcasing its potential as an anticancer agent.

Eigenschaften

IUPAC Name |

tert-butyl N-(azetidin-3-ylmethyl)-N-methylcarbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12(4)7-8-5-11-6-8;/h8,11H,5-7H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPZOOGZMCGJGTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC1CNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.